molecular formula C7H5BrFI B15072911 1-Bromo-2-fluoro-3-iodo-4-methylbenzene CAS No. 886762-55-6

1-Bromo-2-fluoro-3-iodo-4-methylbenzene

Cat. No.: B15072911
CAS No.: 886762-55-6
M. Wt: 314.92 g/mol
InChI Key: QVBUZQVMHUYVHZ-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-3-iodo-4-methylbenzene is an aromatic compound with the molecular formula C7H5BrFI It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, iodine, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-fluoro-3-iodo-4-methylbenzene typically involves multi-step organic reactions. One common method includes the halogenation of a methylbenzene derivative. For instance, starting with 4-methylbenzene, bromination can be achieved using bromine (Br2) in the presence of a catalyst like iron (Fe) to introduce the bromine atom. Subsequent fluorination and iodination steps can be carried out using appropriate reagents such as N-fluorobenzenesulfonimide (NFSI) for fluorination and iodine monochloride (ICl) for iodination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-fluoro-3-iodo-4-methylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaOH can replace the bromine atom with a hydroxyl group, forming 2-fluoro-3-iodo-4-methylphenol .

Scientific Research Applications

1-Bromo-2-fluoro-3-iodo-4-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluoro-3-iodo-4-methylbenzene involves its interaction with various molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s reactivity and interaction with other molecules. The pathways involved may include electrophilic aromatic substitution and nucleophilic aromatic substitution, depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-fluoro-4-iodo-3-methylbenzene
  • 1-Bromo-2-fluoro-3-iodobenzene
  • 1-Bromo-2-fluoro-4-methylbenzene

Uniqueness

1-Bromo-2-fluoro-3-iodo-4-methylbenzene is unique due to the specific arrangement of halogen atoms and the methyl group on the benzene ring. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .

Properties

CAS No.

886762-55-6

Molecular Formula

C7H5BrFI

Molecular Weight

314.92 g/mol

IUPAC Name

1-bromo-2-fluoro-3-iodo-4-methylbenzene

InChI

InChI=1S/C7H5BrFI/c1-4-2-3-5(8)6(9)7(4)10/h2-3H,1H3

InChI Key

QVBUZQVMHUYVHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Br)F)I

Origin of Product

United States

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